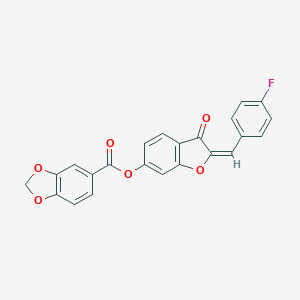
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The exact mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, several studies have suggested that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways. For instance, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits several biochemical and physiological effects that make it a promising therapeutic agent. In vitro studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Furthermore, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-oxidant effects, which make it a promising therapeutic agent for various diseases. However, the limitations of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Several future directions for research on 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one are possible. Firstly, further studies are needed to elucidate the exact mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its downstream signaling pathways. Secondly, the potential of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further in animal models and clinical trials. Thirdly, the development of novel analogs of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion
In conclusion, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that exhibits potent anti-tumor, anti-inflammatory, and anti-oxidant effects. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of reagents and reaction conditions. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways, including the NF-κB and AMPK pathways. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects that make it a promising therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by the reaction of the resulting pyridylmethylidenemalononitrile with 4-isobutoxybenzoyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of reagents and reaction conditions.
Aplicaciones Científicas De Investigación
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
Nombre del producto |
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C26H25N3O4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-17(2)16-33-21-9-7-19(8-10-21)24(30)22-23(20-6-4-12-28-14-20)29(26(32)25(22)31)15-18-5-3-11-27-13-18/h3-14,17,23,30H,15-16H2,1-2H3/b24-22- |
Clave InChI |
IVRBZZVWQYYYOV-GYHWCHFESA-N |
SMILES isomérico |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)

![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)

![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266028.png)
![1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B266043.png)

![7-Fluoro-2-(3-isopropoxypropyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266053.png)
![2-{4-[2-(3-Isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B266064.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266074.png)